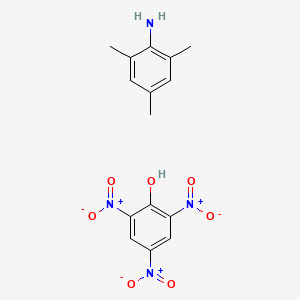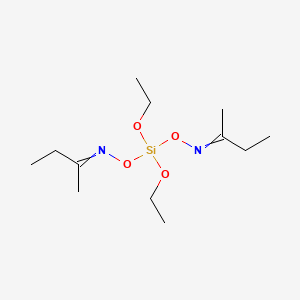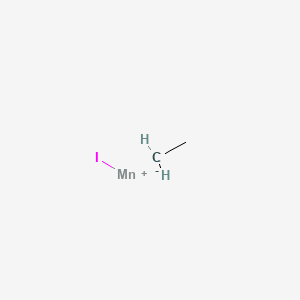
ethane;iodomanganese(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane;iodomanganese(1+) is a compound that combines ethane, a simple alkane, with iodomanganese, a manganese-based compound
Métodos De Preparación
The synthesis of ethane;iodomanganese(1+) typically involves the reaction of ethane with manganese iodide under specific conditions. The reaction is carried out in a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield.
Análisis De Reacciones Químicas
Ethane;iodomanganese(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides, while substitution reactions may lead to the formation of different iodoalkanes.
Aplicaciones Científicas De Investigación
Ethane;iodomanganese(1+) has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving manganese metabolism and its effects on biological systems. In medicine, it has potential applications in the development of manganese-based imaging agents for diagnostic purposes. In industry, it can be used in the production of specialized materials and catalysts.
Mecanismo De Acción
The mechanism of action of ethane;iodomanganese(1+) involves its interaction with specific molecular targets and pathways. The manganese ion in the compound can participate in redox reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethane;iodomanganese(1+) can be compared with other manganese-based compounds, such as manganese dioxide and manganese sulfate While these compounds share some similarities, such as their manganese content, ethane;iodomanganese(1+) is unique due to its combination with ethane and iodine
Conclusion
Ethane;iodomanganese(1+) is a compound with interesting chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and exploration.
Propiedades
Número CAS |
90824-75-2 |
|---|---|
Fórmula molecular |
C2H5IMn |
Peso molecular |
210.90 g/mol |
Nombre IUPAC |
ethane;iodomanganese(1+) |
InChI |
InChI=1S/C2H5.HI.Mn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JEWAQXZUVNHBJJ-UHFFFAOYSA-M |
SMILES canónico |
C[CH2-].[Mn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

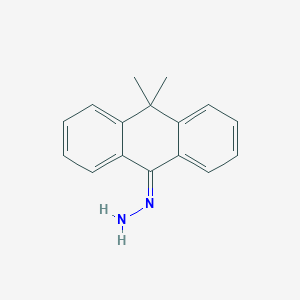
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
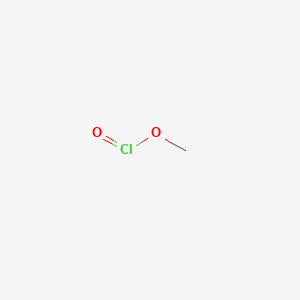
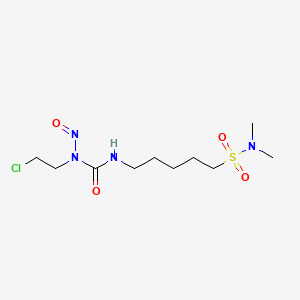

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
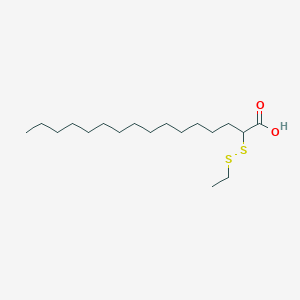
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
